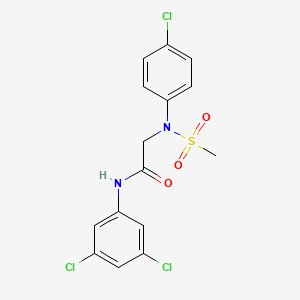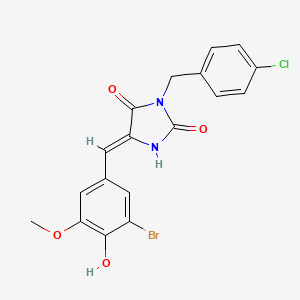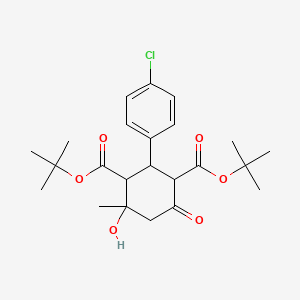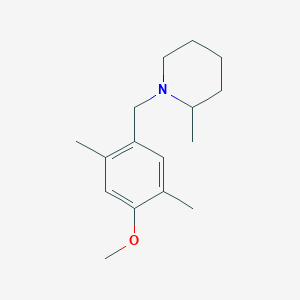![molecular formula C17H15Cl3N2O2S B5232149 4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)
4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTCB and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of PTCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that PTCB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PTCB has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
PTCB has been shown to have various biochemical and physiological effects. In animal studies, PTCB has been found to reduce inflammation and pain, as well as improve cognitive function. PTCB has also been shown to have insecticidal properties, which can be attributed to its ability to disrupt the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTCB in lab experiments is its relatively low cost and easy availability. PTCB is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of using PTCB is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of PTCB. One area of research is the development of new drugs based on the structure of PTCB for the treatment of pain and inflammation-related diseases. Another area of research is the exploration of PTCB's insecticidal properties for the development of new insecticides. Additionally, the potential use of PTCB in the remediation of contaminated soils and water is an area of interest for environmental scientists. Further studies are needed to fully understand the mechanism of action and potential applications of PTCB.
Méthodes De Synthèse
The synthesis of PTCB involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate product, sodium 2,4,5-trichlorophenyl dithiocarbonate. This intermediate is then reacted with 4-propoxybenzoyl chloride to produce the final product, 4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
PTCB has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PTCB has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. In agriculture, PTCB has been shown to have insecticidal properties, which can be used to control pests and increase crop yield. In environmental science, PTCB has been studied for its potential use in the remediation of contaminated soils and water.
Propriétés
IUPAC Name |
4-propoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2S/c1-2-7-24-11-5-3-10(4-6-11)16(23)22-17(25)21-15-9-13(19)12(18)8-14(15)20/h3-6,8-9H,2,7H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKQABWHVJLFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)


![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)

![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)